molecular formula C15H19N3O6 B14695813 N-acetyl-L-tyrosylglycylglycine CAS No. 23506-48-1

N-acetyl-L-tyrosylglycylglycine

Cat. No.: B14695813
CAS No.: 23506-48-1
M. Wt: 337.33 g/mol
InChI Key: OPSLITXOPCRIRO-LBPRGKRZSA-N
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Description

N-acetyl-L-tyrosylglycylglycine is a tripeptide composed of N-acetyl-L-tyrosine, glycine, and glycine. It is a small molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-L-tyrosylglycylglycine typically involves the stepwise coupling of amino acids. The process begins with the acetylation of L-tyrosine to form N-acetyl-L-tyrosine. This is followed by the coupling of glycine residues to the N-acetyl-L-tyrosine using peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is particularly advantageous for producing peptides with high purity and yield. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage steps to obtain the desired peptide.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-L-tyrosylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the amino groups of the glycine residues.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives of the tyrosine residue.

    Reduction: Reduced forms of the peptide with altered carbonyl groups.

    Substitution: Substituted peptides with modified amino or acetyl groups.

Scientific Research Applications

N-acetyl-L-tyrosylglycylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of N-acetyl-L-tyrosylglycylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The acetyl group and the peptide backbone play crucial roles in its binding affinity and specificity. The phenolic hydroxyl group of the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.

    N-acetyl-L-leucine: Investigated for its potential in treating neurodegenerative disorders.

    N-acetyl-L-tyrosine: A precursor in the synthesis of N-acetyl-L-tyrosylglycylglycine.

Uniqueness

This compound is unique due to its specific tripeptide structure, which imparts distinct chemical and biological properties. Its combination of acetylated tyrosine and glycine residues allows for versatile applications and interactions that are not observed in simpler peptides or individual amino acids.

Properties

CAS No.

23506-48-1

Molecular Formula

C15H19N3O6

Molecular Weight

337.33 g/mol

IUPAC Name

2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H19N3O6/c1-9(19)18-12(6-10-2-4-11(20)5-3-10)15(24)17-7-13(21)16-8-14(22)23/h2-5,12,20H,6-8H2,1H3,(H,16,21)(H,17,24)(H,18,19)(H,22,23)/t12-/m0/s1

InChI Key

OPSLITXOPCRIRO-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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